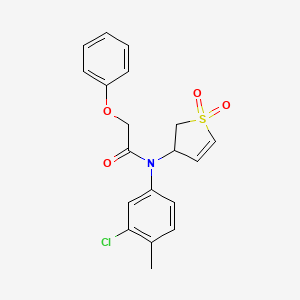

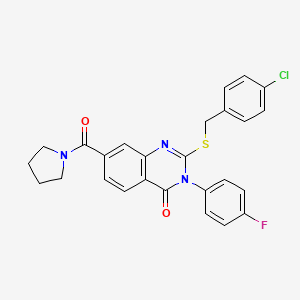

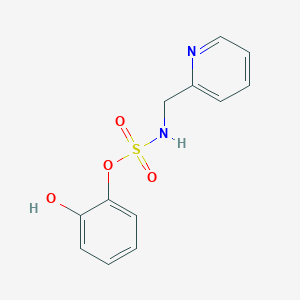

![molecular formula C17H12ClFN4O3 B2543178 1-(3-chloro-4-fluorophenyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1173073-14-7](/img/structure/B2543178.png)

1-(3-chloro-4-fluorophenyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of the 1,2,3-triazole class, which is known for its potential in medicinal chemistry due to the versatility and stability of the triazole ring. While the provided papers do not directly discuss this specific compound, they do provide insight into the chemical class and related structures. For instance, the first paper discusses 1-aryl-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione derivatives as dual inhibitors of IDO1 and TDO, which are enzymes involved in the kynurenine pathway and are targets for cancer immunotherapy . This suggests that the compound may also have potential therapeutic applications, possibly in the realm of cancer treatment.

Synthesis Analysis

The synthesis of such compounds typically involves the formation of the triazole ring, which can be achieved through various synthetic routes, including the Huisgen cycloaddition. Although the exact synthesis of the compound is not detailed in the provided papers, the synthesis of similar compounds, such as the 1-aryl-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione derivatives, would involve multiple steps, including the construction of the naphthoquinone system followed by the introduction of the triazole ring .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms. This ring is often substituted with various functional groups that can significantly alter the compound's biological activity. In the case of the compound from the first paper, the presence of chloro and fluoro substituents on the phenyl ring could influence the compound's electronic properties and, consequently, its interaction with biological targets .

Chemical Reactions Analysis

The triazole ring is known for its participation in various chemical reactions. For example, the second paper discusses the use of a triazole-dione compound as an oxidizing agent for the conversion of pyrazolines to pyrazoles . This indicates that triazole derivatives can act as reagents in oxidation reactions, which could be relevant for the compound if it possesses similar reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of electronegative substituents such as chloro and fluoro groups can affect the compound's polarity, solubility, and stability. These properties are crucial for the compound's behavior in biological systems and its potential as a therapeutic agent. While the provided papers do not discuss the specific properties of the compound , they do suggest that similar compounds have been successfully used in biological systems and have shown promising activity in vivo .

Aplicaciones Científicas De Investigación

Analytical Chemistry Applications

Research in analytical chemistry has focused on developing sensitive and stable reagents for the derivatization of conjugated dienes, which are important in detecting and quantifying trace amounts of specific molecules. For instance, Shimada and Mizuguchi (1992) introduced a Cookson-type reagent for high-performance liquid chromatography with fluorescence detection, highlighting the potential for similar compounds in enhancing analytical techniques (Shimada & Mizuguchi, 1992).

Medicinal Chemistry and Drug Design

In medicinal chemistry, triazole derivatives have been explored for their potential as therapeutic agents. For example, isatin 1,2,3-triazoles have been identified as potent inhibitors against caspase-3, a key enzyme involved in apoptosis, showcasing the potential for triazole derivatives in developing new therapeutics (Jiang & Hansen, 2011). Another area of interest is the synthesis of novel derivatives for antioxidant and anticancer activities, such as those studied by Tumosienė et al. (2020), which indicate the versatility of triazole derivatives in addressing various health conditions (Tumosienė et al., 2020).

Materials Science

In the domain of materials science, triazole derivatives have been investigated for their corrosion inhibition properties, offering insights into their application in protecting metals against corrosion. Li et al. (2007) explored the adsorption behavior of new triazole derivatives as inhibitors for mild steel corrosion in acid media, demonstrating the potential of such compounds in extending the lifespan of metal components (Li et al., 2007).

Propiedades

IUPAC Name |

3-(3-chloro-4-fluorophenyl)-5-(3-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN4O3/c1-26-11-4-2-3-9(7-11)22-16(24)14-15(17(22)25)23(21-20-14)10-5-6-13(19)12(18)8-10/h2-8,14-15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTHWXDAQUBYHEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

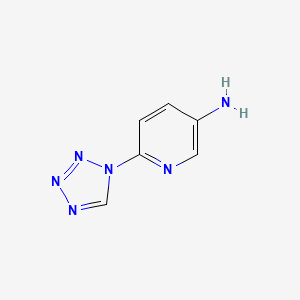

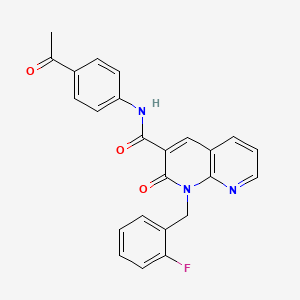

![N-cyclohexyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2543097.png)

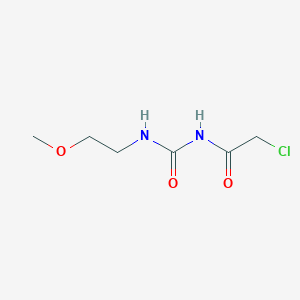

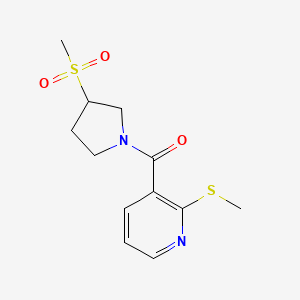

![N-(3-ethoxypropyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2543102.png)

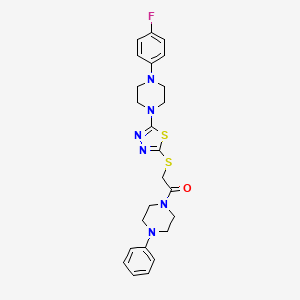

![2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile](/img/structure/B2543103.png)

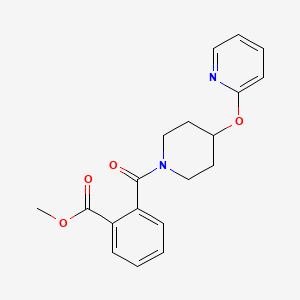

![methyl 2-{[(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1(6H)-yl)acetyl]amino}benzoate](/img/structure/B2543109.png)

![2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide](/img/structure/B2543115.png)